molecular formula C8H8F3NO2 B1375360 [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol CAS No. 953780-29-5

[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol

Cat. No.: B1375360
CAS No.: 953780-29-5
M. Wt: 207.15 g/mol
InChI Key: KYPHIGVGVMAUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol typically involves multi-step reactions. One reported method includes the following steps :

    Step 1: Reaction of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical with sodium hydrogencarbonate and potassium bromide in dichloromethane and water, under cooling with ice.

    Step 2: Reaction with copper (II) sulfate in dichloromethane at 20°C for 14 hours.

    Step 3: Further reaction in dichloromethane at -78°C.

    Step 4: Final reaction with hydrogen chloride in methanol and diethyl ether at 20°C for 0.25 hours.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of biologically active compounds due to its unique structure.

Medicine:

  • Research into its potential as a pharmaceutical intermediate or active ingredient.

Industry:

  • Possible use in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a trifluoroethoxy group and a methanol group attached to the pyridine ring makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multi-step reactions, and it can undergo various chemical transformations. The compound holds promise for scientific research applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPHIGVGVMAUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953780-29-5
Record name [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-methyl-5-hydroxypyridine (10.5 g, 96.0 mmol) and cesium carbonate (36.1 g, 111 mmol) in DMF (100 mL) was added 2,2,2-trifluoroethyl-trifluoromethanesulfonate (25.7 g, 111 mmol) dropwise over 30 min. The reaction was exothermic and the mixture, which turned to a dark brown color, was stirred for an additional 1 h. The mixture was diluted with water (200 mL) and extracted with EtOAc (200 mL). The organic layer was washed with water (100 mL) then dried over MgSO4, filtered, and concentrated to give 2-methyl-5-(2,2,2-trifluoroethoxy)pyridine as a dark oil that was used in the next step without further purification; MS (Electrospray): m/z 192.1 (M+H). To a solution of 2-methyl-5-(2,2,2-trifluoroethoxy)pyridine (30.0 g, 157 mmol) in chloroform (350 mL) was added mCPBA (50.0 g, 212 mmol, 73% purity) and the mixture was stirred at room temperature. During addition of mCPBA, the reaction turned from a deep brown color to pale red and some heat was evolved so the reaction flask with immersed in a room temperature water bath. After stirring for 1.5 h, the reaction was washed with a saturated sodium bicarbonate solution (500 mL) and the organic layer was dried over MgSO4, filtered, and concentrated to give 2-methyl-5-(2,2,2-trifluoroethoxy)pyridine-N-oxide as a yellow solid that was used directly in the next step without further purification; MS (Electrospray): m/z 208.1 (M+H). A solution of 2-methyl-5-(2,2,2-trifluoroethoxy)pyridine-N-oxide (32.5 g, 157 mmol) in acetic anhydride (100 mL) was heated at 100° C. for 1 h. LC/MS analysis of the reaction mixture indicated that all starting material was consumed. The mixture was concentrated to ˜⅓ volume and diluted with methanol (150 mL). Potassium carbonate (130 g, 941 mmol) was then added very slowly to the vigorously stirred mixture (Caution: extensive gas evolution). LC/MS analysis after 30 min indicated the presence of only the desired alcohol. Water (200 mL) was added to the mixture and the remaining methanol was removed on the rotary evaporator. The remaining aqueous solution was extracted with EtOAc (2×200 mL) and the organic layer was dried over MgSO4, filtered and concentrated. The crude residue was purified by silica gel chromatography (5-95% EtOAc/Hexanes) to give (5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol (21 g, 64%) as a yellowish oil; 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=2.8 Hz, 1H), 7.24-7.32 (m, 2H), 4.74 (s, 2H), 4.41 (q, J=8.0 Hz, 2H), 3.50 (br s, 1H); MS (Electrospray): 7/z 208.1 (M+H). To a solution of (5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol (21.0 g, 101 mmol) in dichloromethane (200 mL) was added a 15% aqueous KBr solution (20 mL) followed by a saturated bicarbonate solution (85 mL). The biphasic mixture was cooled in an ice bath and TEMPO (792 mg, 5.07 mmol) was added. After stirring for 10 min. commercial bleach (100 mL, ˜6.15% NaOCl, 115 mmol)) was added dropwise over 30 min. LC/MS of the organic layer indicated mostly desired aldehyde but some remaining alcohol. An additional 15 mL of bleach was added dropwise to bring the reaction to completion. The mixture was poured into a separatory funnel and the organic layer was separated directly into a flask for the next reaction; MS (Electrospray): m/z 206.1 (M+H). To a dichloromethane solution of 5-(2,2,2-trifluoroethoxy)pyridin-2-carboxaldehyde (19 g, 93 mmol) was added CuSO4 (37.1 g, 233 mmol) followed by (R)-2-methyl-2-propanesulfinamide (11.3 g, 93 mmol) and the mixture was stirred for 14 h at room temperature. The reaction mixture was filtered through Celite and concentrated. The crude material was purified by silica gel chromatography (0-75% EtOAc/Hexanes) to give (R)-2-methyl-N-[(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylene]propane-2-sulfinamide (19 g, 66%) as a flaky solid; 1H NMR (400 MHz, CDCl3) δ 8.66 (s, 1H), 8.47 (d, J=2.8 Hz, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.35 (dd, J=2.8 Hz and 8.8 Hz, 1H), 4.48 (q, J=8.0 Hz, 2H), 1.28 (s, 9H); MS (Electrospray): m/z 309.2 (M+H). To a −78° C. cooled solution of (R)-2-methyl-N-[(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylene]propane-2-sulfinamide (12.4 g, 40.2 mmol) in dichloromethane (200 mL) was added methylmagnesium bromide (1.4M, 60 mL, 84 mmol). The Grignard reagent was added at a rate such that the internal reaction temperature was never warmer than −75° C. After complete addition the mixture was stirred for 1 h then warmed to room temperature and quenched with a saturated ammonium chloride solution. The organic layer was separated and the aqueous layer was extracted once with EtOAc. The combined organic layer was dried over MgSO4, filtered, and concentrated to give a crude oil. 1H-NMR indicated a ˜16:1 diastereomeric ratio of products that were separated by silica gel chromatography (50-100% EtOAc/hexanes) to give (R)-2-methyl-N-[(1R)-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl]propane-2-sulfinamide (12 g, 92%) as a pale yellow oil; 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=2.8 Hz, 1H), 7.23-7.29 (m, 2H), 4.55-4.59 (m, 2H), 4.39 (q, J=8.0 Hz, 2H), 1.49 (d, J=6.4 Hz, 3H), 1.25 (s, 9H); MS (Electrospray): m/z 325.3 (M+H). To a solution of (R)-2-methyl-N-[(1R)-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl]propane-2-sulfinamide (11.8 g, 36.4 mmol) in MeOH (40 mL) was added HCl in ether (2M, 50 mL, 100 mmol). After stirring for 15 min at room temperature, the mixture was concentrated to give a yellow oil. The oil was then swished with ether to generate a white solid that was filtered and dried under high vacuum to give (R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethylamine as the bis-hydrochloride salt; MS (Electrospray): m/z 221.1 (M+H). To a suspension of (R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethylamine bis-HCl (9.0 g, 31 mmol), 4-isopropylphenylacetic acid (6.0 g, 34 mmol), EDC (7.0 g, 37 mmol), and 1-hydroxy-7-azabenzotriazole (5.0 g, 37 mmol) in DMF (50 mL) was added diisopropylethylamine (21.5 mL, 123 mmol). After stirring for 2 h at room temperature, the mixture was slowly added to vigorously stirred water (500 mL) to generate a white precipitate that was filtered and dried. The resulting solid was recrystallized from hexane (˜3 g solid/200 mL hexane) to give 2-(4-isopropylphenyl)-N-[(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl]acetamide (9.7 g, 83%) as a white solid; 1H NMR (400 MHz, CDCl3) δ 8.20 (d, J=2.8 Hz, 1H), 7.16-7.22 (m, 6H), 6.62 (d, J=7.2 Hz, 1H), 5.07-5.14 (m, 1H), 4.37 (q, J=8.0 Hz, 2H), 3.55 (s, 2H), 2.87-2.93 (m, 1H), 1.39 (d, J=6.8 Hz, 3H), 1.25 (d, J=7.2 Hz, 6H); MS (Electrospray): m/z 381.3 (M+H).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.